11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate
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Overview
Description
11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate is a specialized chemical compound with the molecular formula C17H35NO5S and a molecular weight of 365.53 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for advanced research and industrial applications .
Preparation Methods
The synthesis of 11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate typically involves the reaction of tert-butyl carbamate with undecyl methanesulfonate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, like dichloromethane, at room temperature. The product is then purified using standard techniques like column chromatography .
Chemical Reactions Analysis
11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be targeted under appropriate conditions.
Scientific Research Applications
11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Mechanism of Action
The mechanism of action of 11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. This property is exploited in the synthesis of complex organic compounds and the modification of biomolecules .
Comparison with Similar Compounds
11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate can be compared with other similar compounds, such as:
tert-Butyl N-(11-bromoundecyl)carbamate: This compound has a bromine atom instead of the methanesulfonate group, making it more reactive in nucleophilic substitution reactions.
tert-Butyl N-(11-hydroxyundecyl)carbamate: This compound contains a hydroxyl group, which can participate in different types of chemical reactions compared to the methanesulfonate group.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
11-[(2-methylpropan-2-yl)oxycarbonylamino]undecyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO5S/c1-17(2,3)23-16(19)18-14-12-10-8-6-5-7-9-11-13-15-22-24(4,20)21/h5-15H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCPSYZKDICHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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